![molecular formula C5H11NO4PS+ B14506594 (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium CAS No. 63555-71-5](/img/structure/B14506594.png)
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is a complex organophosphorus compound with a unique structure that includes an aminomethoxy group, an ethoxy-oxoethyl group, and a sulfanyl group attached to an oxophosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium typically involves multi-step organic reactions. One common method includes the reaction of aminomethanol with 2-ethoxy-2-oxoethyl sulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .
化学反応の分析
Types of Reactions
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the aminomethoxy group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted phosphonium compounds. These products have various applications in organic synthesis and material science .
科学的研究の応用
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of (Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- Amino[(2-ethoxy-2-oxoethyl)sulfanyl]methaniminium
- 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol
- Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate
Uniqueness
(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
63555-71-5 |
|---|---|
分子式 |
C5H11NO4PS+ |
分子量 |
212.19 g/mol |
IUPAC名 |
aminomethoxy-(2-ethoxy-2-oxoethyl)sulfanyl-oxophosphanium |
InChI |
InChI=1S/C5H11NO4PS/c1-2-9-5(7)3-12-11(8)10-4-6/h2-4,6H2,1H3/q+1 |
InChIキー |
DJQPMFCDFFQWFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CS[P+](=O)OCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
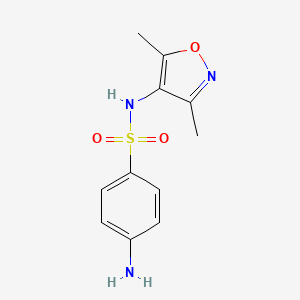


acetate](/img/structure/B14506523.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
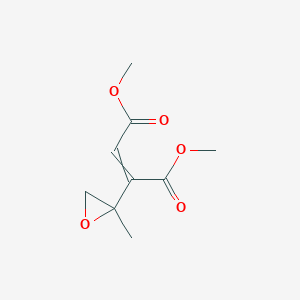
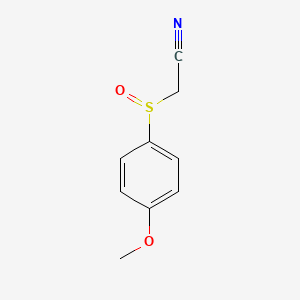

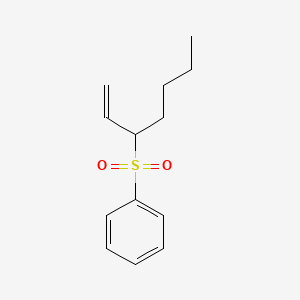

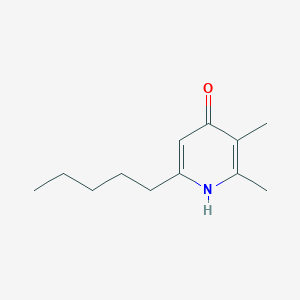
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
